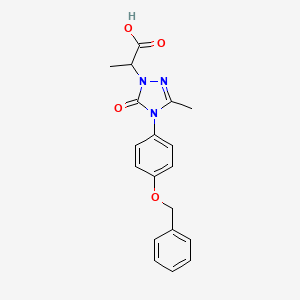
1-(2-羧丙基)-3-甲基-4-(4-(苄氧基)苯基)-4,5-二氢-1H-1,2,4-三唑-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid is a synthetic compound that belongs to the triazole class of compounds. Its structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, along with various functional groups such as a benzyloxyphenyl and a propanoic acid moiety. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically starts with readily available chemicals like benzyl alcohol, phenylhydrazine, and acetic anhydride.
Reaction Steps:
The first step involves the condensation of benzyl alcohol with phenylhydrazine to form 4-(benzyloxy)phenylhydrazine.
This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring, resulting in 4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.
Finally, the addition of propanoic acid results in the formation of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid.
Reaction Conditions: These reactions are typically carried out in organic solvents like ethanol or dichloromethane at temperatures ranging from room temperature to 80°C, under reflux conditions.
Industrial Production Methods:
The industrial synthesis often involves a similar route but on a larger scale, with careful control over reaction parameters to ensure high yield and purity.
Continuous flow reactors and advanced purification techniques like chromatography and recrystallization are employed.
Types of Reactions It Undergoes:
Oxidation: This compound can be oxidized to form derivatives with different oxidation states, affecting its biological activity.
Reduction: It can undergo reduction, particularly at the benzyloxy group, to form dehydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst like ferric chloride (FeCl₃).
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Deoxy derivatives.
Substitution Products: Halogenated or nitrated compounds.
Chemistry:
Used as a building block in organic synthesis for creating more complex molecules.
Employed in studying reaction mechanisms and kinetics.
Biology:
Investigated for its potential as an enzyme inhibitor or activator.
Studied for its interactions with various biomolecules.
Medicine:
Explored for its therapeutic potential in treating diseases, owing to its ability to modulate biological pathways.
Industry:
Utilized in the manufacture of specialty chemicals and materials.
Applications in developing new polymers and resins.
科学研究应用
- 然而,由于水解,这些化合物在水中的稳定性仅略好。 水解动力学取决于芳香环上的取代基,pH 值对反应速率有显着影响,尤其是在生理 pH 值下 .
药物设计与递送
EGFR 激酶抑制和抗增殖活性
治疗 Th17 介导的自身免疫性疾病
卤素交换反应
有机合成与药物化学
化学生物学与生物有机化学
作用机制
Molecular Targets: This compound targets specific enzymes or receptors, depending on its structural modifications.
Pathways Involved: It may interact with signaling pathways involving nitrogen and oxygen radicals, affecting cellular processes such as proliferation and apoptosis.
Effects: Its effects are mediated through binding interactions with proteins, altering their function and activity.
Unique Features:
The presence of a benzyloxyphenyl group enhances its hydrophobic interactions compared to similar triazole compounds.
The propanoic acid moiety provides a site for further chemical modifications, increasing its versatility in synthetic applications.
相似化合物的比较
Triazolam: Shares the triazole ring but differs significantly in functional groups and biological activity.
Ibuprofen: Similar propanoic acid structure but belongs to a different class (NSAIDs) and has different pharmacological properties.
This compound stands out due to its unique combination of structural features and reactivity, making it a valuable subject for further research and application in various scientific fields.
属性
IUPAC Name |
2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(18(23)24)22-19(25)21(14(2)20-22)16-8-10-17(11-9-16)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPSRCJRVQLHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
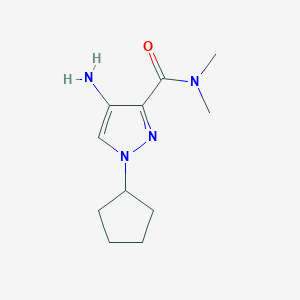
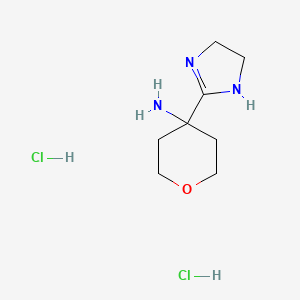
![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)
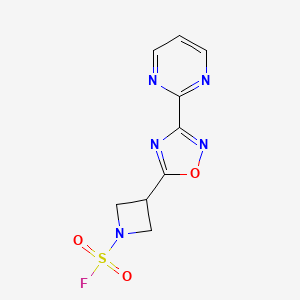
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B2513797.png)

![methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)
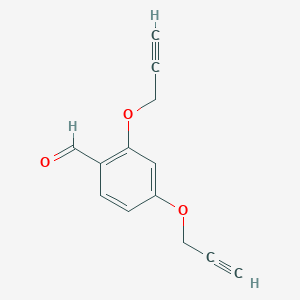
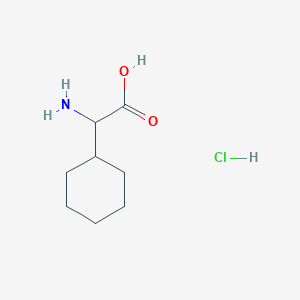
![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)
![3-({[4-(4-fluorobenzoyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2513810.png)
![N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2513813.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)
